AMG 487

Overview

Description

AMG-487 is a potent and selective antagonist of the chemokine receptor CXCR3. This compound is known for its ability to inhibit the binding of chemokines such as CXCL10 and CXCL11 to CXCR3, which plays a significant role in various physiological and pathological processes, including inflammation and immune responses .

Mechanism of Action

Target of Action

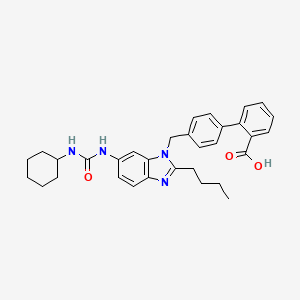

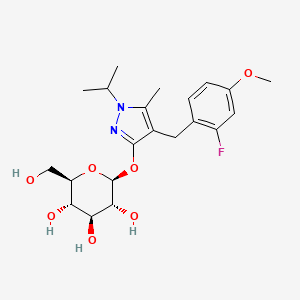

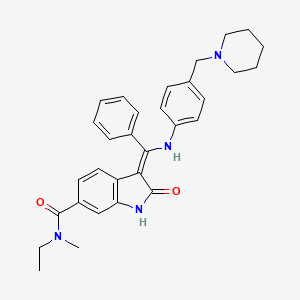

AMG 487, also known as ®-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide, is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3) . This receptor is expressed on the surface of various immune cells, including dendritic cells, activated lymphocytes, macrophages, and NK cells .

Mode of Action

This compound inhibits the binding of chemokines CXCL10 and CXCL11 to CXCR3 with IC50s of 8.0 and 8.2 nM, respectively . By blocking the interaction between these chemokines and CXCR3, this compound disrupts the inflammatory cycle .

Biochemical Pathways

The CXCR3 chemokine receptor pathway responds to CXCL9/Mig (monokine induced by IFN-gamma), CXCL10/IP-10 (interferon-gamma-inducible protein), and CXCL11/I-TAC (interferon gamma-inducible T cell alpha chemoattractant) . By inhibiting the binding of these chemokines to CXCR3, this compound affects the downstream effects of these pathways, which play crucial roles in many physiological and pathological processes .

Pharmacokinetics

CYP3A4-mediated biotransformation of this compound generates an inhibitory metabolite linked to dose- and time-dependent pharmacokinetics in humans . The metabolite M2 readily produces time-dependent inhibition when remaining activity is assessed using either midazolam or testosterone .

Result of Action

This compound significantly affects the maturity and function of dendritic cells (DCs) in vitro, leading to impaired T cell activation . It reduces the expression of co-stimulatory markers on DCs, indicating a semi-mature state of DCs when this compound is added throughout the in vitro differentiation period . It also promotes the expression of PD-L2 and impairs the ability to induce antigen-specific T cell responses .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, the presence of lipopolysaccharide (LPS) can affect the action of this compound on dendritic cells

Biochemical Analysis

Biochemical Properties

AMG 487 plays a crucial role in biochemical reactions by inhibiting the binding of chemokines such as CXCL10 and CXCL11 to the CXCR3 receptor. This inhibition is achieved with IC50 values of 8.0 and 8.2 nM, respectively . The compound interacts with various biomolecules, including enzymes and proteins involved in the chemokine signaling pathway. By blocking the CXCR3 receptor, this compound prevents the chemokines IP-10 and ITAC from binding, thereby disrupting the signaling cascade that leads to inflammation and cell migration .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence the function of dendritic cells by reducing the expression of co-stimulatory markers, leading to a semi-mature state . Additionally, this compound inhibits the activation of dendritic cells, as evidenced by decreased expression of activation markers during the final lipopolysaccharide-induced activation step . This compound also affects T cell activation by promoting the expression of PD-L2 and impairing the ability of dendritic cells to induce antigen-specific T cell responses . Furthermore, this compound has demonstrated anti-metastatic activity in cancer cells by inhibiting the migration of tumor cells and reducing the number of metastases in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the CXCR3 receptor. By binding to the receptor, this compound prevents the interaction of chemokines CXCL9, CXCL10, and CXCL11 with CXCR3, thereby blocking the downstream signaling pathways that mediate inflammation and cell migration . Additionally, this compound undergoes sequential metabolism, resulting in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . This complex metabolic pathway contributes to the compound’s pharmacokinetics and its inhibitory effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound displays dose- and time-dependent pharmacokinetics in human subjects following multiple oral dosing . Studies have shown that this compound significantly affects dendritic cell maturity and function over time, leading to impaired T cell activation and the induction of tolerogenic dendritic cells . Additionally, the compound’s stability and degradation have been studied, revealing its potential long-term effects on cellular function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound exhibited good oral bioavailability and robust in vivo biological activity . At higher concentrations, this compound demonstrated significant anti-metastatic activity by reducing the number of lung metastases in mice . These studies revealed threshold effects and potential adverse effects at high doses, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in complex metabolic pathways, primarily mediated by the enzyme CYP3A4. The biotransformation of this compound generates inhibitory metabolites, including M2 phenol, which produces time-dependent inhibition of CYP3A4 . Further metabolism of M2 results in the formation of reactive intermediates, such as M4 and M5, which covalently bind to CYP3A4 and contribute to the compound’s pharmacokinetics . These metabolic pathways play a crucial role in the clearance and overall efficacy of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s oral bioavailability and robust in vivo biological activity suggest efficient absorption and distribution in the body . Additionally, this compound’s ability to inhibit the CXCR3 receptor and its downstream signaling pathways indicates its potential to accumulate in specific tissues and exert localized effects .

Subcellular Localization

This compound’s subcellular localization is closely tied to its activity and function. The compound’s ability to bind to the CXCR3 receptor and inhibit chemokine signaling suggests its localization at the cell membrane, where the receptor is expressed . Additionally, the formation of reactive metabolites that covalently modify CYP3A4 indicates potential localization within the endoplasmic reticulum, where the enzyme is predominantly found . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential .

Preparation Methods

The synthesis of AMG-487 involves several steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

In industrial production, the synthesis of AMG-487 is scaled up using similar methods, with adjustments made to accommodate larger batch sizes and ensure consistent quality and purity. The process involves rigorous quality control measures to monitor the reaction progress and the final product’s characteristics .

Chemical Reactions Analysis

AMG-487 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is its metabolism by the enzyme CYP3A4, which leads to the formation of reactive metabolites. These metabolites can covalently modify the enzyme, resulting in time-dependent inhibition .

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically hydroxylated or otherwise modified derivatives of AMG-487, which can further undergo secondary reactions to form more complex structures .

Scientific Research Applications

AMG-487 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and pharmacology. In immunology, AMG-487 is used to study the role of CXCR3 in immune cell migration and activation. It has been shown to affect the maturation and function of dendritic cells, leading to impaired T cell activation and the induction of tolerogenic dendritic cells .

In oncology, AMG-487 has demonstrated potential as a therapeutic agent for metastatic cancer. Studies have shown that it can inhibit the migration of tumor cells and reduce the number of metastases in animal models . Additionally, AMG-487 is used in pharmacological research to investigate its effects on various signaling pathways and its potential as a treatment for inflammatory and autoimmune diseases .

Comparison with Similar Compounds

AMG-487 is unique among CXCR3 antagonists due to its high potency and selectivity. Similar compounds include other CXCR3 antagonists such as NBI-74330 and SCH-546738, which also inhibit the binding of chemokines to CXCR3 but may differ in their pharmacokinetic properties and efficacy .

Compared to these compounds, AMG-487 has shown superior oral bioavailability and robust in vivo biological activity, making it a promising candidate for further development and clinical use .

Properties

IUPAC Name |

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025828 | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473719-41-4 | |

| Record name | AMG-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

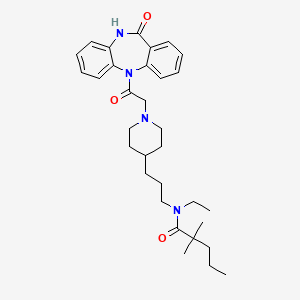

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

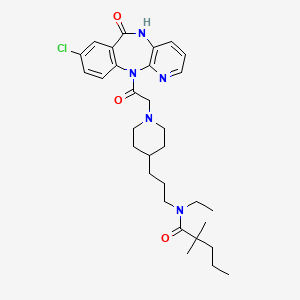

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)

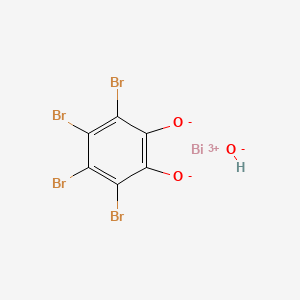

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)